molecular formula C7H5Cl2NO2 B1589087 Methyl 2,6-dichloronicotinate CAS No. 65515-28-8

Methyl 2,6-dichloronicotinate

Cat. No. B1589087
CAS RN: 65515-28-8
M. Wt: 206.02 g/mol
InChI Key: IFVVGOJYWCHRCT-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as 2,6-Dichloronicotinic Acid Methyl Ester and Methyl 2,6-Dichloropyridine-3-carboxylate .


Synthesis Analysis

The synthesis of Methyl 2,6-dichloronicotinate involves the reaction of 2,6-dichloro-nicotinic acid with acetone, potassium carbonate, and dimethylsulfate. The reaction mixture is stirred at room temperature for 16 hours.


Molecular Structure Analysis

The molecular weight of Methyl 2,6-dichloronicotinate is 206.03 . Its structure consists of a pyridine ring substituted with two chlorine atoms and a methyl ester group .


Physical And Chemical Properties Analysis

Methyl 2,6-dichloronicotinate is a white to light yellow powder or crystal . It has a melting point of 57.0 to 61.0 °C . The compound is air sensitive and should be stored under inert gas . Its maximum absorption wavelength is 276 nm .

Scientific Research Applications

Catalysis and Organic Synthesis

Methyl 2,6-dichloronicotinate is used in regioselective nucleophilic aromatic substitution (SNAr) reactions. Shi et al. (2006) described its application in producing 6-aryloxy ethers, highlighting its role in creating specific chemical structures through the regioselective formation of a DABCO-pyridine adduct (Shi, Humphrey, Maligres, Reamer, & Williams, 2006). Similarly, another study by Houpis et al. (2010) utilized methyl 2,6-dichloronicotinate in cross-coupling reactions, demonstrating its utility in the synthesis of substituted nicotinic acids (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).

Biotransformation Studies

Research involving the metabolism of chemicals has employed methyl 2,6-dichloronicotinate as a reference compound. For instance, Neilson et al. (1988) studied O-methylation of halogenated phenols and thiophenols in bacterial cell extracts, using substances like methyl 2,6-dichloronicotinate to understand enzymatic activities related to methylation processes in microbes (Neilson, Lindgren, Hynning, & Remberger, 1988).

Analytical Chemistry

In analytical chemistry, methyl 2,6-dichloronicotinate has been utilized in studies related to the identification and analysis of compounds causing taints and off-flavours in wines. Capone et al. (2010) identified compounds in wine using techniques like gas chromatography and mass spectrometry, where methyl 2,6-dichloronicotinate might have served as a standard or reference compound (Capone, Leeuwen, Pardon, Daniel, Elsey, Coulter, & Sefton, 2010).

Herbicide Research

Research on herbicides has also involved the use of methyl 2,6-dichloronicotinate. Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on plants like oats and wheat, demonstrating the breadth of research where methyl 2,6-dichloronicotinate can be relevant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Safety And Hazards

Methyl 2,6-dichloronicotinate is classified as a skin and eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

methyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVVGOJYWCHRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455409
Record name Methyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dichloronicotinate

CAS RN

65515-28-8
Record name Methyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dichloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

19.1 g (0.1 mole) of 2,6-dichloronicotinic acid [Guthzeit and Laska, J. pr. Ch. 58 [2], 425 (1898)] are suspended in 250 ml of methanol and, while stirring and cooling with ice, hydrogen chloride gas is introduced until the mixture is saturated. The reaction mixture is allowed to stand for 48 hours at room temperature and subsequently heated for 3 hours to reflux temperature. It is then evaporated to dryness in a high vacuum at 40° C and the residue is dried in a high vacuum at 40° C. The brown crystalline product is recrystallised from ether-pentane to yield methyl 2,6-dichloronicotinate with a melting point of 53°-54° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloronicotinic acid (20.2 g, 0.105 mol) in MeOH (500 mL) was cooled to 0 ° C. and neat thionyl chloride (38 mL, 63 g, 0.525 mol) was added over ˜0.5 hours. The reaction mixture was stirred at 0° C. for 1 hour. The cooling bath was removed, the reaction temperature was allowed to warm to 25° C., and the reaction was allowed to stir for an additional 2 days at 25° C. The solvent was removed under reduced pressure to give an off-white residue. The residue was dissolved in Et2O (˜500 mL) and the resulting solution was washed successively with saturated aqueous NaHCO3 solution (˜300 mL), water (˜300 mL), and brine solution (˜300 mL). The organic layer was separated, dried over anhydrous MgSO4, and filtered. Removal of the solvent under reduced pressure yielded methyl 2,6-dichloronicotinate (21.0 g, 97%) as a white solid.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloronicotinic acid (52 g, 0.27 mol) in benzene: MeOH (7:1, 1.0 L) was added dropwise a solution of (trimethylsilyl)diazomethane (1 M in heptane) until gas evolution ceased and the yellow color persisted (ca. 320 mL, 1.2 equiv.). The volatiles were removed and the residue was purified by chromatography on silica gel eluting with 7:1 hexane:ethyl acetate to give the product as a white solid.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dichloronicotinic acid (50 g, 0.26 mol) in methanol (250 mL) was added thionyl chloride (22.7 mL, 0.312 mol) slowly. The mixture was refluxed for 4 hours and concentrated to give methyl 2,6-dichloronicotinate as a white solid in quantitative yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To the mixture of 2,6-dichloro-nicotinic acid (4.7 g, 22 mmol) and acetone (22 ml), potassium carbonate (4.6 g, 33 mmol) and dimethylsulfate (2.4 ml, 24 mmol) were sequentially added at room temperature, and the obtained reaction mixture was stirred at room temperature for 16 hours. Impurities were removed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Dichloromethane was added to the obtained residue, followed by washing with a saturated sodium bicarbonate aqueous solution. The obtained organic layer was dried using anhydrous sodium sulfate, and the solvents were evaporated under reduced pressure. The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=10:1 to 1:1), thereby obtaining the entitled compound (4.0 g, 87%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
YJ Shi, G Humphrey, PE Maligres… - Advanced Synthesis …, 2006 - Wiley Online Library
Exclusive formation of 6‐aryloxy ethers 9 from an S N Ar reaction of methyl 2,6‐dichloronicotinate (2) with phenols 7 catalyzed by 1,4‐diazabicyclo[2.2.2]octane (DABCO) in the …
Number of citations: 40 onlinelibrary.wiley.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
G Jeges, T Meszaros, T Szommer, J Kovacs, T Nagy… - Synlett, 2011 - thieme-connect.com
The synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, is reported. The optimized synthesis includes sequential …
Number of citations: 6 www.thieme-connect.com
R Madácsi, M Gyuris, J Wölfling, LG Puskas… - Journal of Fluorine …, 2018 - Elsevier
A tertiary amine-mediated highly regioselective aromatic nucleophilic substitution (S N Ar) protocol was developed in the assemblies of perfluorinated phtalimide with primary or …
Number of citations: 2 www.sciencedirect.com
P Bach - 2012 - gupea.ub.gu.se
The glutamatergic mGlu5 receptor and the purinergic P2Y12 receptor are two important targets in the development of novel treatments of gastroesophageal reflux disease (GERD) and …
Number of citations: 2 gupea.ub.gu.se
DK Jangid - Current Green Chemistry, 2020 - ingentaconnect.com
One of the organocatalysts 1,4-diazabicyclo[2.2.2]octane (DABCO) is an excellent solid catalyst in a number of reactions. It is also a good nucleophile and a base in numerous reactions …
Number of citations: 17 www.ingentaconnect.com
B Yang, W Xue, B Yu, H Pang, L Yu… - … Process Research & …, 2023 - ACS Publications
We report the development of a novel method for the synthesis of Azoxystrobin, which employs trimethylamine as a catalyst. This appealing catalytic system offers several advantages, …
Number of citations: 1 pubs.acs.org
A Valvi, S Tiwari - ChemistrySelect, 2021 - Wiley Online Library
Regioselectivity in aromatic nucleophilic substitution (SNAr) reactions of activated substrates is critical but challenging to control. The use of reaction media to achieve the desired …
XF Wang, E Ohkoshi, SB Wang, E Hamel… - Bioorganic & medicinal …, 2013 - Elsevier
Based on our prior antitumor hits, 32 novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed, synthesized and evaluated for cytotoxic activity against A549, KB, KB …
Number of citations: 27 www.sciencedirect.com
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org

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